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Pharmacokinetic Properties of Ruboxistaurin and
Metabolite

The table below summarizes the key pharmacokinetic parameters for Ruboxistaurin (RBX) and its primary

metabolite, N-desmethyl ruboxistaurin (LY338522), based on data from healthy subjects.

Parameter Ruboxistaurin (Parent Drug)
N-desmethyl Ruboxistaurin
(Metabolite LY338522)

Primary Metabolic
Enzyme

CYP3A4 [1] [2] Formed via CYP3A4-mediated N-
demethylation of RBX [1]

Elimination Half-
life (t₁/₂)

~9 hours [1] [2] ~16 hours [1] [2]

Pharmacologic
Activity

Potent, selective PKC-β inhibitor [2] Equipotent to parent compound [1] [2]

Route of
Elimination

Primarily fecal / biliary excretion [3]
[2]

Primarily fecal / biliary excretion [3]
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Parameter Ruboxistaurin (Parent Drug)
N-desmethyl Ruboxistaurin
(Metabolite LY338522)

Effect of Renal
Impairment

No significant change in exposure;

dosage adjustment not required [4]

No significant change in exposure; not

significantly removed by hemodialysis
[4]

Effect of CYP3A4
Induction

AUC(0,∞) and Cmax reduced by
~95% with rifampicin co-

administration [1]

AUC(0,∞) reduced by 77% and Cmax
by 68% with rifampicin co-

administration [1]

Effect of Food Absorption enhanced by food [1] Information not specific to metabolite

Key Experimental Findings and Protocols

Mass Balance and Excretion Pathways

A study investigated the disposition of [¹⁴C]ruboxistaurin in six healthy human subjects [3].

Objective: To determine the mass balance and primary routes of elimination of ruboxistaurin and its
metabolites.

Protocol: A single oral dose of 64 mg (target dose) of [¹⁴C]ruboxistaurin was administered. Urine
and feces were collected for 21 days post-dose, and total radioactivity was measured.

Key Results: The mean cumulative recovery of radioactivity was 88.4% of the administered dose.
The majority was excreted in feces (77.4%), with a minor portion in urine (11.0%). This confirms that

biliary and fecal routes are primary, with renal elimination being minor [3].

CYP3A4 Induction Drug-Drug Interaction

A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on ruboxistaurin

pharmacokinetics [1].

Objective: To evaluate the effect of rifampicin co-administration on the pharmacokinetics of

ruboxistaurin and its active metabolite.
Protocol: This was an open-label, one-sequence, two-period study in 16 healthy male subjects.
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Period 1: A single 64 mg oral dose of ruboxistaurin was administered after a high-fat

breakfast.
Period 2: After a washout, subjects received 600 mg of rifampicin daily for 9 days. A second 64

mg dose of ruboxistaurin was co-administered on day 7 of rifampicin dosing.
Serial blood samples were collected over 72 hours post-dose for plasma concentration

analysis. CYP3A4 induction was also assessed via the urinary 6β-hydroxycortisol to cortisol
ratio (6β-OHC:C).

Key Results: Rifampicin induction dramatically reduced systemic exposure, consistent with
ruboxistaurin being a sensitive CYP3A4 substrate [1]. The urinary 6β-OHC:C ratio confirmed

CYP3A4 induction but substantially underestimated the extent of the interaction.

Impact of Renal Impairment

A study directly assessed the impact of chronic renal failure on ruboxistaurin's pharmacokinetics [4].

Objective: To assess the effects of chronic renal insufficiency on the pharmacokinetics of
ruboxistaurin and its metabolite.

Protocol: A single oral 32 mg dose of ruboxistaurin was administered to six healthy subjects and six
subjects with end-stage renal disease (ESRD) requiring hemodialysis. Blood samples were collected

up to 72 hours, with ESRD subjects undergoing dialysis at ~58 hours.
Key Results: No statistically significant differences in AUC∞, Cmax, or elimination half-life of

ruboxistaurin or its metabolite were observed between the groups. Plasma concentrations of
ruboxistaurin were undetectable by the time of dialysis, and dialysis did not significantly remove the

metabolite from circulation [4].

Metabolic Pathway and CYP3A4 Interaction

The following diagram illustrates the primary metabolic pathway of Ruboxistaurin and the profound effect

of CYP3A4 induction on its pharmacokinetics.
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Diagram 1. Primary metabolic pathway of Ruboxistaurin and the impact of CYP3A4 induction. Induction

leads to a massive increase in drug metabolism, drastically reducing systemic exposure.

Critical Clinical and Development Considerations

Drug-Drug Interactions: Co-administration of ruboxistaurin with potent CYP3A4 inducers is
expected to render it therapeutically ineffective. Concomitant use with agents like rifampicin,
carbamazepine, and phenobarbital is strongly cautioned against [1].
Dosing in Renal Impairment: Pharmacokinetic studies indicate that no dose adjustment is
required for patients with any degree of renal impairment, including those on hemodialysis.
This is attributed to the non-renal routes of elimination [4].

Food Effect: The absorption of ruboxistaurin is enhanced by food. It is recommended to be
administered with or shortly after a meal to ensure optimal exposure [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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